H-Thr(Me)-OH

Description

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

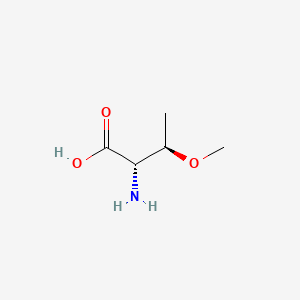

(2S,3R)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195962, DTXSID701031342 | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-02-9, 4385-90-4, 2076-57-5 | |

| Record name | O-Methylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N-Methyl-L-threonine (H-Thr(Me)-OH)

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-threonine, denoted as H-Thr(Me)-OH, is a derivative of the essential amino acid L-threonine. The introduction of a methyl group on the alpha-amino nitrogen imparts unique chemical and physical properties to the molecule, making it a valuable building block in peptide synthesis and drug development. This modification can significantly influence the conformational flexibility, proteolytic stability, and cell permeability of peptides, thereby enhancing their therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

N-Methyl-L-threonine is characterized by the chemical formula C5H11NO3.[2] The structure features a chiral center at the alpha-carbon, inherited from the parent L-threonine, and an additional chiral center at the beta-carbon. The systematic IUPAC name for this compound is (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid.[2]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2812-28-4[2] |

| Molecular Formula | C5H11NO3[2] |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[2] |

| SMILES | C--INVALID-LINK--O)NC">C@HO[2] |

| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N[2] |

Physicochemical Properties

The physicochemical properties of N-Methyl-L-threonine distinguish it from its parent amino acid, L-threonine. While some experimental data for this compound is limited in publicly available literature, computed properties provide valuable insights.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 133.15 g/mol [2] | |

| Melting Point | >235 °C | |

| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl | |

| pKa | Not experimentally determined. For comparison, the pKa values for the carboxyl and amino groups of L-threonine are approximately 2.09 and 9.10, respectively. | N-methylation is expected to slightly lower the pKa of the amino group. |

| XLogP3-AA | -3.1[2] | A measure of lipophilicity. The negative value indicates high hydrophilicity. |

| Topological Polar Surface Area | 69.6 Ų[2] | |

| Hydrogen Bond Donor Count | 3[2] | |

| Hydrogen Bond Acceptor Count | 4[2] | |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water (≥ 50 mg/mL)[3] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the methyl group on the beta-carbon, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule: the carboxyl carbon, the alpha-carbon, the beta-carbon, the beta-methyl carbon, and the N-methyl carbon. A ¹³C NMR spectrum for N-Methyl-L-threonine is noted in PubChem, though the spectral data is not directly displayed.[2]

For comparative purposes, the assigned chemical shifts for L-threonine in D₂O are provided in the table below.[4] The N-methylation would cause a downfield shift in the alpha-carbon signal and introduce a new signal for the N-methyl carbon.

Table 3: NMR Chemical Shifts for L-Threonine (Reference)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα | 3.573 | 63.172 |

| Cβ | 4.241 | 68.679 |

| Cγ | 1.318 | 22.179 |

| C' (carboxyl) | - | 175.689 |

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and methine groups, the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.

For comparison, the characteristic FTIR absorption bands for L-threonine include:[5]

-

~3000-3200 cm⁻¹: O-H and N-H stretching

-

~2970 cm⁻¹: C-H stretching

-

~1630 cm⁻¹: C=O stretching (asymmetric)

-

~1415 cm⁻¹: C=O stretching (symmetric)

-

~1520 cm⁻¹: N-H bending

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the protonated molecule [M+H]⁺ would have an m/z of 134.0811.[2] Common fragmentation pathways for amino acids involve the loss of water (H₂O), formic acid (HCOOH), and cleavage of the amino acid backbone.[6] A documented fragmentation of N-Methyl-L-threonine shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[2]

Experimental Protocols

4.1. Synthesis of N-Methyl-L-threonine

A common method for the N-methylation of amino acids is through reductive amination. This typically involves the reaction of the parent amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced to the N-methyl derivative.

Protocol: Reductive N-Methylation of L-Threonine

-

Protection of the Carboxyl Group (Esterification):

-

Suspend L-threonine in an appropriate alcohol (e.g., methanol).

-

Add a catalyst such as thionyl chloride or dry HCl gas at 0°C to facilitate the formation of the methyl ester.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.

-

-

Formation of the Oxazolidinone Intermediate:

-

Dissolve the L-threonine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride.

-

Add paraformaldehyde and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture with a Dean-Stark trap to remove water and drive the reaction to completion.

-

Purify the resulting oxazolidinone intermediate by column chromatography.

-

-

Reductive Cleavage of the Oxazolidinone:

-

Dissolve the purified oxazolidinone in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and water).

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) portion-wise at 0°C.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with water or a dilute acid.

-

-

Hydrolysis of the Ester and Work-up:

-

Hydrolyze the methyl ester by adding a base such as lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF.

-

Acidify the reaction mixture to a pH of ~5-6 with a dilute acid (e.g., 1M HCl).

-

Purify the final product, N-Methyl-L-threonine, by ion-exchange chromatography or recrystallization.

-

-

Characterization:

-

Confirm the identity and purity of the product using NMR, MS, and by measuring its optical rotation.

-

Biological Significance and Applications in Drug Development

While specific signaling pathways directly involving free this compound are not well-documented, the incorporation of N-methylated amino acids into peptides is a widely used strategy in medicinal chemistry to enhance their therapeutic properties.[1]

5.1. Impact of N-Methylation on Peptides

-

Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]

-

Enhanced Membrane Permeability: The replacement of an amide proton (a hydrogen bond donor) with a methyl group reduces the hydrogen bonding potential of the peptide backbone, increasing its lipophilicity and ability to cross cell membranes.[1]

-

Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[1]

5.2. Relevance of L-Threonine Signaling Pathways

While not directly applicable to this compound without further research, the signaling pathways involving its parent amino acid, L-threonine, are of interest. L-threonine is known to play a role in regulating cell growth, proliferation, and differentiation, particularly in embryonic stem cells, through pathways such as the PI3K/Akt/mTOR and MAPK pathways.[7][8] Further investigation is required to determine if N-methylation alters the interaction of threonine with these signaling cascades.

Conclusion

N-Methyl-L-threonine is a valuable synthetic amino acid with significant potential in the development of peptide-based therapeutics. Its unique physicochemical properties, stemming from the N-methyl group, offer advantages in terms of stability and bioavailability. While a comprehensive experimental dataset for this compound is not yet fully established in the public domain, this guide provides a solid foundation of its known chemical properties, structure, and synthetic methodologies. Further research into the specific biological roles and signaling pathways of this compound will undoubtedly open new avenues for its application in drug discovery and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bmse000049 L-Threonine at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. Amino acids [medizin.uni-muenster.de]

- 7. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Derivatives of N-Methyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids, particularly N-Methyl-L-threonine, is a critical modification in the design of peptide-based therapeutics and chemical probes. This alteration offers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to fine-tune peptide conformation and receptor binding affinity. This technical guide provides a comprehensive overview of the primary synthetic routes to N-Methyl-L-threonine and its derivatives, with a focus on detailed experimental protocols and quantitative data. Furthermore, it explores the impact of N-Methyl-L-threonine incorporation on peptide structure and function, highlighting its role in modulating integrin-mediated signaling pathways.

Introduction

The strategic modification of peptide backbones is a cornerstone of modern medicinal chemistry. Among these modifications, N-methylation, the substitution of an amide proton with a methyl group, has emerged as a powerful tool to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid proteolytic degradation.[1] N-Methyl-L-threonine, a derivative of the essential amino acid L-threonine, is of particular interest due to the unique conformational constraints imposed by the β-hydroxyl group in conjunction with the N-methyl group. The incorporation of N-Methyl-L-threonine into peptide sequences can lead to derivatives with enhanced therapeutic properties.[2] This guide will delve into the key synthetic methodologies for accessing this valuable building block and its derivatives, providing researchers with the practical knowledge to apply these techniques in their own discovery and development programs.

Synthesis of N-Methyl-L-threonine

Several synthetic strategies have been developed for the preparation of N-Methyl-L-threonine. The most prominent and efficient methods include the formation and subsequent reduction of an oxazolidinone intermediate and direct reductive amination.

Synthesis via Oxazolidinone Intermediate

The oxazolidinone-based method is a widely adopted, high-yielding approach for the N-methylation of amino acids, including L-threonine.[3] This method involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.

A detailed protocol for the synthesis of Fmoc-N-Methyl-L-threonine has been described and optimized, demonstrating high yields and purity.[4][5]

-

Oxazolidinone Formation:

-

Fmoc-L-threonine is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

-

The reaction mixture is heated to reflux with azeotropic removal of water.

-

The resulting oxazolidinone is typically isolated and can be purified by chromatography.

-

-

Reductive Ring Opening:

-

The purified oxazolidinone is dissolved in a solvent such as dichloromethane.

-

A reducing agent, commonly triethylsilane (Et3SiH), is added in the presence of a strong acid like trifluoroacetic acid (TFA).[3]

-

The reaction proceeds at room temperature, leading to the reductive opening of the oxazolidinone ring to yield Fmoc-N-Methyl-L-threonine.

-

The final product is purified by flash column chromatography.

-

A reported synthesis of Fmoc-N-Me-Thr-OH using this method, followed by flash column chromatography (10% MeOH/CH2Cl2), afforded the product as a white solid in 92% yield.[4]

Solid-Phase Synthesis of Fmoc-N-Methyl-L-threonine

A solid-phase approach offers the advantages of simplified purification and the potential for automation. The 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protecting group for the carboxylic acid.[5]

This solid-phase method has been shown to produce Fmoc-N-Me-Thr(tBu)-OH with high yield and purity.[5]

| Parameter | Dimethyl Sulfate | Methyl Iodide |

| Yield | High | High |

| Purity | High | High |

| Table 1: Comparison of Methylating Agents in the Solid-Phase Synthesis of Fmoc-N-Me-Thr(tBu)-OH.[5] |

Derivatives of N-Methyl-L-threonine

The primary derivatives of N-Methyl-L-threonine are those utilized in peptide synthesis, where the amino group is protected with groups such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc). N-acyl derivatives are also of interest for their potential biological activities.

N-Protected Derivatives for Peptide Synthesis

Fmoc-N-methyl-L-threonine is a key building block for the incorporation of this modified amino acid into peptides via solid-phase peptide synthesis (SPPS).[6] The synthesis of O-benzyl protected Fmoc-N-methyl-L-threonine has also been reported.[7]

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-Methyl-L-threonine | C5H11NO3 | 133.15 | 2812-28-4[8] |

| N-Methyl-L-threonine HCl | C5H11NO3·HCl | 169.65 | 2812-28-4[2] |

| Fmoc-N-methyl-L-threonine | C20H21NO5 | 355.39 | - |

| N-acetyl-L-threonine | C6H11NO4 | 161.16 | -[9] |

| L-Threonine | C4H9NO3 | 119.12 | 72-19-5[10] |

| Table 2: Physicochemical Properties of N-Methyl-L-threonine and Related Compounds. |

N-Acyl Derivatives

N-acylation of amino acids can lead to compounds with a range of biological activities, including antimicrobial and neuroprotective effects.[11][12] The synthesis of N-acyl-N-methyl-L-threonine derivatives can be achieved by coupling the corresponding fatty acid to N-Methyl-L-threonine using standard peptide coupling reagents.

Impact on Peptide Structure and Function

The introduction of an N-methyl group into a peptide backbone has profound consequences for its structure and, consequently, its biological activity.

-

Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, leading to a more constrained peptide backbone.

-

Proteolytic Stability: The steric hindrance provided by the N-methyl group can significantly reduce the susceptibility of the adjacent peptide bond to cleavage by proteases.[1]

-

Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the ability of a peptide to cross cell membranes.

-

Receptor Binding: The conformational changes induced by N-methylation can alter the binding affinity and selectivity of a peptide for its target receptor.

Modulation of Integrin Signaling by N-Methylated RGD Peptides

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including cancer progression.[13] Many integrins recognize the Arg-Gly-Asp (RGD) sequence in extracellular matrix proteins.[6] The development of cyclic RGD peptides as integrin antagonists is a major area of research.

N-methylation of cyclic RGD peptides has been shown to enhance their activity and selectivity for specific integrin subtypes, such as αvβ3.[14] The binding of these peptides to integrins can trigger intracellular signaling cascades.

Integrin-Mediated MAPK/ERK Signaling Pathway

The binding of RGD peptides to integrins can induce a rapid increase in intracellular calcium levels and activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway in neurons.[15] This signaling cascade is crucial for cell proliferation, differentiation, and survival.

Conclusion

N-Methyl-L-threonine is a valuable and versatile building block in contemporary chemical biology and drug discovery. The synthetic methods outlined in this guide, particularly the oxazolidinone and solid-phase approaches, provide efficient and scalable routes to this important amino acid derivative. The incorporation of N-Methyl-L-threonine into peptides offers a powerful strategy to enhance their therapeutic potential by improving their pharmacokinetic and pharmacodynamic properties. The modulation of key signaling pathways, such as the integrin-MAPK/ERK cascade, by N-methylated peptides underscores the significant impact of this subtle structural modification on biological function. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of N-Methyl-L-threonine in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-ALPHA-FMOC-N-ALPHA-METHYL-O-BENZYL-L-THREONINE [chembk.com]

- 8. N-Methyl- L -threonine = 98 TLC 2812-28-4 [sigmaaldrich.com]

- 9. N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Discovery, Background, and Significance of N-Methylated Amino Acids

Abstract

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, represents a subtle yet profound modification that significantly alters the physicochemical properties and biological activities of peptides and proteins.[1] This modification is observed across a wide array of organisms, from bacteria to humans, where it plays a critical role in regulating protein function, enhancing metabolic stability, and modulating cellular signaling pathways.[1] For researchers and professionals in drug development, the strategic incorporation of N-methylated amino acids into therapeutic peptides has become a powerful strategy to improve their efficacy, bioavailability, and resistance to enzymatic degradation.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery and background of N-methylated amino acids, their biological roles, and their applications in modern therapeutics. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate a deeper understanding of this important class of molecules.

Discovery and Natural Occurrence

The discovery of N-methylated amino acids dates back to the early 20th century with the identification of sarcosine (N-methylglycine) as a natural product. Since then, a diverse range of N-methylated amino acids has been identified in various natural sources.

-

Ubiquitous Metabolites: Sarcosine (N-methyl-L-glycine), N,N-dimethylglycine, and betaine (N,N,N-trimethylglycine) are widespread in nature, being produced by plants, animals, and microorganisms.[5]

-

Peptide Natural Products: Backbone N-methylation is a common feature in many peptide natural products, contributing significantly to their structural and functional properties.[6] Examples include the immunosuppressant drug cyclosporine A, a cyclic peptide with multiple N-methylated residues, and the antibiotic actinomycin D.[7][8]

-

Post-Translational Modifications: In biological systems, N-methylation of amino acid residues within proteins is a crucial post-translational modification. A prime example is the methylation of histone proteins, which plays a key role in epigenetic regulation of gene expression.[1][5]

Biological Significance and Advantages in Drug Development

The introduction of a methyl group on the amide nitrogen of a peptide backbone induces significant changes in its biological and pharmacological properties.[1] This simple modification offers several advantages in the design of peptide-based therapeutics.[2][3][4]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][9][10] The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage, thereby extending the in-vivo half-life of peptide drugs.[1]

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes.[1][6] By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate its passive diffusion across lipid bilayers.[1] This has been shown to improve the oral bioavailability of some peptides.[8]

Conformational Control and Receptor Binding

The N-methyl group restricts rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone.[1] This constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][11] In some cases, N-methylation can even convert a receptor agonist into an antagonist.[1][2]

Quantitative Data on the Effects of N-Methylation

The impact of N-methylation on peptide properties has been quantitatively assessed in numerous studies. The following tables summarize key findings.

| Peptide/Amino Acid | N-Methylation Site(s) | Observed Effect | Fold Increase in Stability/Activity | Reference |

| cyclo(-PFwKTF-) | Tri-N-methylated analog | Increased oral bioavailability | 10% oral bioavailability achieved | [8] |

| Generic Peptides | Single N-methylation | Increased resistance to proteolysis | Varies depending on protease and sequence | [1][9][10] |

| Aβ peptides | N-methyl groups | Improved water solubility | Qualitative improvement | [12] |

| Cell-Penetrating Peptides | Nα-methylation of Arginine | Enhanced cellular uptake | More significant for shorter CPPs | [13] |

| Property | Effect of N-Methylation | General Magnitude of Change |

| Proteolytic Stability | Increased | Can range from modest to dramatic |

| Cell Permeability | Increased | Dependent on the number and position of methylations |

| Oral Bioavailability | Increased | Can be significantly improved |

| Conformational Flexibility | Decreased | Leads to more rigid structures |

| Receptor Binding Affinity | Can be increased or decreased | Highly dependent on the specific peptide-receptor interaction |

| Solubility | Can be increased or decreased | Dependent on the overall change in hydrophobicity |

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into peptides during solid-phase peptide synthesis (SPPS) requires specific protocols due to the increased steric hindrance of the secondary amine.

Method 1: Using Pre-synthesized Fmoc-N-methyl-amino acids

This is the most common approach.

-

Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[14]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.

-

Coupling of Fmoc-N-methyl-amino acid:

-

Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid, 4 equivalents of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8 equivalents of a base like N,N-diisopropylethylamine (DIEA) in DMF or NMP.[14]

-

Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[14]

-

Note: Pre-activation times should be kept to a minimum to avoid racemization.[10]

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Monitoring: Monitor the coupling efficiency using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[14] If the test is positive (blue to green), a second coupling may be necessary.[14]

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Method 2: On-resin N-methylation

This method involves N-methylation of the amino acid after it has been coupled to the resin.

-

Sulfonylation: Protect the N-terminal α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine or DMAP.[15]

-

Methylation: Methylate the protected sulfonamide using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

-

Desulfonylation: Remove the o-NBS protecting group to reveal the N-methylated amine, which is then ready for the next coupling step.[15]

Analysis of N-Methylated Peptides

The presence of N-methylated residues can be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Provides the molecular weight of the peptide, which will be increased by 14 Da for each N-methylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool to confirm the presence and location of the N-methyl group. The N-methyl protons typically appear as a singlet in the 1H NMR spectrum. NMR can also be used to study the conformational changes induced by N-methylation.[16]

-

X-ray Crystallography: Provides high-resolution structural information, including the conformation of the peptide backbone and the cis/trans isomerization of the N-methylated amide bond.[16]

Signaling Pathways and Logical Relationships

N-methylation is a key modification in various biological signaling pathways, most notably in epigenetics.

Caption: Histone lysine methylation pathway regulating gene expression.

This diagram illustrates how histone lysine methyltransferases (HKMTs) utilize S-adenosyl methionine (SAM) as a methyl donor to methylate specific lysine residues on histone proteins. This modification leads to the recruitment of effector proteins that can either activate or repress gene transcription, depending on the site and degree of methylation.

Caption: A typical experimental workflow for the study of N-methylated peptides.

This workflow outlines the key steps involved in the synthesis and characterization of N-methylated peptides, from solid-phase synthesis and purification to analytical confirmation and biological evaluation.

Conclusion

N-methylated amino acids are a versatile and powerful tool in the fields of chemical biology and drug discovery. Their ability to confer enhanced proteolytic stability, improve cell permeability, and constrain peptide conformation makes them invaluable for the design of next-generation therapeutics with improved pharmacokinetic profiles.[1][2][3][4] Furthermore, understanding the endogenous roles of N-methylation in critical cellular processes, such as epigenetic regulation, opens up new avenues for therapeutic intervention. The continued development of efficient synthetic and analytical methods will undoubtedly accelerate the exploration and application of N-methylated peptides in both basic research and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

Physicochemical Characteristics of N-Methyl-L-threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide synthesis and drug development. Its unique structural modification, the N-methylation of the alpha-amino group, imparts distinct physicochemical properties that can enhance the therapeutic potential of peptide-based drugs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-Methyl-L-threonine, including its structural and physical properties. Furthermore, it outlines generalized experimental protocols for the determination of these key parameters and illustrates relevant experimental workflows.

Introduction

The strategic incorporation of modified amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. N-methylation is a key modification that can profoundly influence a peptide's conformational flexibility, proteolytic stability, and membrane permeability. N-Methyl-L-threonine, as a derivative of the essential amino acid L-threonine, offers a unique combination of a polar side chain and a methylated backbone nitrogen. Understanding its fundamental physicochemical properties is paramount for its effective application in the design and synthesis of novel therapeutic peptides.

Chemical and Physical Properties

The core physicochemical properties of N-Methyl-L-threonine are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Table 1: General and Structural Properties of N-Methyl-L-threonine

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [1] |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Canonical SMILES | CC(C(C(=O)O)NC)O | |

| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N | |

| CAS Number | 2812-28-4 | |

| Appearance | White to off-white powder/solid | [2] |

Table 2: Physicochemical Data for N-Methyl-L-threonine

| Property | Value | Source(s) |

| Melting Point | >235 °C | [2] |

| Solubility | Soluble in water. Sparingly soluble in methanol and DMSO. | [3] |

| Predicted logP | -3.1 | [1] |

| Predicted pKa (Strongest Acidic) | 1.89 | |

| Predicted pKa (Strongest Basic) | 9.97 | |

| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of N-Methyl-L-threonine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.[4][5]

-

-

Note: Many amino acids, including N-Methyl-L-threonine, may decompose at their melting point.[4] Fast scanning calorimetry (FSC) can be an alternative technique to determine the melting properties of compounds that decompose upon slow heating.[6]

Determination of Solubility

Solubility is a critical parameter for drug formulation and biological assays.

-

Apparatus: Analytical balance, vials, temperature-controlled shaker, centrifuge, spectrophotometer or HPLC.

-

Procedure (Equilibrium Solubility Method):

-

An excess amount of N-Methyl-L-threonine is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a vial.

-

The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of N-Methyl-L-threonine in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[7][8][9]

-

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel or vials, pH meter, analytical instrumentation (e.g., HPLC, NMR).

-

Procedure (Shake-Flask Method):

-

A solution of N-Methyl-L-threonine is prepared in one of the immiscible solvents (e.g., water or n-octanol).

-

A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.

-

The concentration of N-Methyl-L-threonine in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[10][11]

-

-

Note: For ionizable compounds like amino acids, the distribution coefficient (logD) is often measured at a specific pH, typically physiological pH 7.4.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there are at least two pKa values corresponding to the carboxyl and amino groups.

-

Apparatus: pH meter, burette, stirrer.

-

Procedure (Potentiometric Titration):

-

A known amount of N-Methyl-L-threonine is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously with a pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[12][13][14]

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study and application of N-Methyl-L-threonine.

Applications in Research and Drug Development

N-Methyl-L-threonine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties.[15] The N-methyl group can disrupt backbone hydrogen bonding, leading to increased membrane permeability and oral bioavailability. Furthermore, the steric hindrance provided by the methyl group can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. Its incorporation is particularly beneficial in the synthesis of cyclic peptides and peptidomimetics, where conformational constraints can be fine-tuned to improve biological activity and stability.

Conclusion

This technical guide has provided a summary of the key physicochemical characteristics of N-Methyl-L-threonine, along with generalized methodologies for their determination. A thorough understanding of these properties is essential for researchers and scientists working on the design and synthesis of novel peptide-based therapeutics. The unique attributes of N-Methyl-L-threonine make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of peptides, ultimately contributing to the development of more effective and stable drug candidates.

References

- 1. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. L-Threonine, O-methyl- [chembk.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. studylib.net [studylib.net]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. chemimpex.com [chemimpex.com]

Navigating the Isomers of Methylated Threonine: A Technical Guide

This guide provides an in-depth overview of the chemical properties of methylated threonine derivatives, specifically focusing on N-methyl-L-threonine and O-methyl-L-threonine. The nomenclature of "H-Thr(Me)-OH" can be ambiguous, and this document aims to clarify the distinct properties of these two isomers to support researchers, scientists, and professionals in drug development.

Distinguishing this compound: N-methylation vs. O-methylation

The notation "this compound" can refer to two different methylated isomers of the amino acid L-threonine, depending on the position of the methyl group. Methylation can occur either on the alpha-amino group (N-methylation) or on the hydroxyl group of the side chain (O-methylation). These two modifications result in distinct chemical entities with unique identifiers and potentially different biological activities.

-

N-methyl-L-threonine : The methyl group is attached to the nitrogen atom of the amino group. Its systematic name is (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid.

-

O-methyl-L-threonine : The methyl group is attached to the oxygen atom of the side chain's hydroxyl group.

For clarity in research and development, it is crucial to use the specific chemical name or the Chemical Abstracts Service (CAS) number.

Physicochemical Properties

The following table summarizes the key quantitative data for both N-methyl-L-threonine and O-methyl-L-threonine for easy comparison.

| Property | N-methyl-L-threonine | O-methyl-L-threonine |

| Synonyms | (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid, N-Me-Thr-OH, H-N-Me-Thr-OH | This compound |

| CAS Number | 2812-28-4[1][2][3][4][5] | 4144-02-9[6][7][8] |

| Molecular Formula | C5H11NO3[1] | C5H11NO3[6][7][9] |

| Molecular Weight | 133.15 g/mol [1][2][4][5] | 133.15 g/mol [7][9] (or 133.2 g/mol [6]) |

| Appearance | White powder[3] | White to off-white solid[1][7] |

| Storage Temperature | 2-8°C or 0-8°C[3] | -20°C for long-term storage[1][7] |

Experimental Protocols

Detailed experimental methodologies are critical for the successful application of these compounds in research. The following sections outline general protocols that can be adapted for specific experimental needs.

General Peptide Synthesis

N-methylated and O-methylated amino acids are often incorporated into peptides to enhance their conformational stability, bioavailability, and resistance to enzymatic degradation. A common method for this is Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporating Methylated Threonine into a Peptide using SPPS:

-

Resin Preparation : Start with a suitable resin (e.g., Wang or Rink Amide resin), and deprotect the terminal amino group using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Activation : Activate the carboxyl group of the Fmoc-protected methylated threonine derivative (e.g., Fmoc-N-Me-L-Thr-OH or Fmoc-L-Thr(Me)-OH). Common activating agents include HBTU/HOBt or HATU in the presence of a tertiary amine base like diisopropylethylamine (DIEA) in DMF.

-

Coupling : Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

-

Washing : Thoroughly wash the resin with DMF to remove excess reagents.

-

Capping (Optional) : To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the newly added amino acid with a piperidine/DMF solution to prepare for the next coupling cycle.

-

Repeat Cycles : Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis : Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Logical Workflow for Compound Selection

The decision to use N-methylated versus O-methylated threonine in drug design depends on the desired modification to the peptide's properties. The following diagram illustrates a logical workflow for this selection process.

Caption: Decision workflow for selecting between N-methylated and O-methylated threonine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. labsolu.ca [labsolu.ca]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound CAS No. 4144-2-9 - this compound Supplier [karebaybio.com]

The Strategic Art of N-Methylation in Peptide Chemistry: A Technical Guide for Drug Development

For researchers, scientists, and drug development professionals, the modification of peptides is a critical avenue for enhancing therapeutic potential. Among the arsenal of chemical alterations, N-methylation of the peptide backbone stands out as a powerful and versatile strategy. This in-depth technical guide explores the fundamental principles of N-methylation, its profound impact on peptide structure and function, and the practical methodologies for its application and analysis.

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, offers a subtle yet significant alteration that can dramatically improve a peptide's pharmacokinetic profile.[1] This modification can lead to enhanced metabolic stability, increased cell permeability, and fine-tuned receptor selectivity, transforming a promising peptide candidate into a viable therapeutic.[2][3]

Core Principles: The Impact of a Single Methyl Group

The introduction of a methyl group onto the amide nitrogen imparts several key changes to the peptide backbone, influencing its conformation and intermolecular interactions.

Conformational Rigidity: The steric bulk of the methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This constraint can favor specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[3]

Hydrogen Bond Disruption: N-methylation removes the amide proton, a key hydrogen bond donor. This has two major consequences: it can disrupt the formation of secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding, and it reduces the peptide's overall hydrogen bonding capacity, thereby increasing its lipophilicity.[3]

Cis/Trans Isomerization: The N-methylated peptide bond can exist in either a cis or trans conformation. The energy barrier for isomerization is lower than that of a standard peptide bond, leading to the potential for a mixture of isomers in solution, which can complicate structural analysis but also offer opportunities for designing peptides that adopt specific bioactive conformations.

Enhancing Therapeutic Properties: A Quantitative Look

The true value of N-methylation lies in its quantifiable impact on a peptide's drug-like properties. By strategically introducing methyl groups, researchers can overcome many of the inherent limitations of peptide-based therapeutics.

Increased Proteolytic Stability

One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation. The methyl group acts as a steric shield, hindering the approach of proteases that would otherwise cleave the peptide backbone. This leads to a longer in vivo half-life and sustained therapeutic effect.[4]

| Peptide/Analog | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| Native GSH | None | Pancreatin | - | - |

| N-methylated Cysteine GSH Analog | N-methylation | Pancreatin | 16.8-fold increase compared to native | 16.8 |

| Cyclic Peptide 1 | Non-methylated | Human Plasma | > 360 min | - |

| N-methylated Cyclic Peptide 3 | Tri-N-methylated | Human Plasma | > 360 min | No significant change |

| Ghrelin(1-8) Analog 1 | Non-methylated | Human Serum | < 1 h | - |

| Ghrelin(1-8) Analog 22 | N-methylated (Leu5-N) | Human Serum | > 24 h | > 24 |

Table 1: Effect of N-methylation on the proteolytic stability of various peptides. Data compiled from multiple sources.[4][5][6]

Enhanced Cell Permeability

By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can significantly improve a peptide's ability to cross cell membranes. This is particularly crucial for targeting intracellular proteins. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.

| Peptide/Analog | N-Methylation Sites | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference Compound (Papp, 10⁻⁶ cm/s) |

| Cyclo(-PFwKTF-) Analog | None | Low (paracellular) | Mannitol (<1) |

| Tri-N-methylated Analog | D-Trp⁸, Lys⁹, Phe¹¹ | 4 | Testosterone (>10) |

| Polyalanine Cyclic Hexapeptide Library | 1-5 N-Me groups | Ranged from <1 to >10 | - |

| Sanguinamide A Analog | Phe³ | 9.6 | - |

Table 2: Impact of N-methylation on the Caco-2 cell permeability of cyclic peptides. Data compiled from multiple sources.[7][8][9]

Modulated Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent. By constraining the peptide into a bioactive conformation, N-methylation can enhance binding affinity (lower IC50 or Ki). Conversely, if the induced conformation is not optimal for the receptor's binding pocket, a decrease in affinity can occur. This property allows for the fine-tuning of receptor selectivity.

| Peptide/Analog | N-Methylation Site | Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Change in Affinity |

| Somatostatin Antagonist | None | hsst2 | - | - |

| N-Me-Lys⁹ Analog | Lys⁹ | hsst2 | No significant change | - |

| N-Me-Lys⁹ Analog | Lys⁹ | hsst5 | 5.98 | High affinity |

| Ghrelin(1-8) Analog 1 | None | GHSR | 0.09 | - |

| Ghrelin(1-8) Analog 22 | Leu⁵-N | GHSR | Reduced affinity | Decreased |

| GLP-1 Analog | His⁷ (N-methylation) | GLP-1R | 2- to 5-fold reduction | Decreased |

Table 3: Influence of N-methylation on receptor binding affinity. Data compiled from multiple sources.[6][8]

Experimental Protocols: A Practical Guide

The successful implementation of N-methylation requires robust synthetic and analytical methodologies.

On-Resin N-Methylation of Peptides

This protocol describes a common method for the site-selective N-methylation of a peptide while it is still attached to the solid-phase resin.

Materials:

-

Fmoc-protected peptide-resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swelling: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

-

Sulfonamide Formation: React the free amine with o-NBS-Cl in the presence of collidine or DIPEA in DMF. This step protects the amine and activates it for methylation.

-

Methylation: Treat the sulfonamide-activated resin with a methylating agent (DMS or MeI) and a base (e.g., DBU) in DMF.

-

Sulfonamide Cleavage: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Chain Elongation or Cleavage: The N-methylated peptide can then be further elongated or cleaved from the resin using standard procedures.

Solution-Phase N-Methylation

For smaller peptides or when on-resin methods are not suitable, solution-phase N-methylation can be employed.

Materials:

-

N-protected peptide

-

Sodium hydride (NaH) or similar strong base

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Quenching solution (e.g., water or ammonium chloride solution)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the N-protected peptide in an anhydrous solvent (THF or DMF).

-

Deprotonation: Add a strong base (e.g., NaH) at a low temperature (e.g., 0 °C) to deprotonate the amide nitrogen.

-

Methylation: Add methyl iodide to the reaction mixture and allow it to stir. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by adding a quenching solution.

-

Work-up and Purification: Perform an appropriate aqueous work-up to remove excess reagents and purify the N-methylated peptide by chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming N-methylation and characterizing the conformational changes it induces. Key NMR experiments include:

-

¹H NMR: The appearance of a singlet at ~2.5-3.5 ppm corresponding to the N-methyl protons is a direct indication of successful methylation.

-

¹H-¹H NOESY/ROESY: These experiments provide information about through-space proton-proton proximities, which is crucial for determining the cis or trans conformation of the N-methylated peptide bond and for elucidating the overall 3D structure.

-

¹³C NMR: The N-methyl carbon typically appears at ~30-40 ppm.

X-ray Crystallography: This technique provides a high-resolution, static picture of the peptide's three-dimensional structure in the solid state, including the precise conformation of the N-methylated peptide bond.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of the peptide in solution. N-methylation can lead to characteristic changes in the CD spectrum, reflecting alterations in the peptide's conformation.

Visualizing the Impact: Workflows and Signaling Pathways

The strategic application of N-methylation is often guided by a systematic workflow, and its effects can be visualized in the context of cellular signaling pathways.

References

- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

N-Methyl-L-threonine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Commercial Availability, and Biological Significance of a Key Modified Amino Acid

N-Methyl-L-threonine, a non-proteinogenic amino acid, is a critical building block in the design and synthesis of novel peptides and therapeutic agents. Its incorporation into peptide backbones can significantly enhance metabolic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This technical guide provides a detailed overview of N-Methyl-L-threonine, focusing on its commercial availability, detailed experimental protocols for its synthesis and incorporation into peptides, and an exploration of its potential role in cellular signaling pathways.

Commercial Availability of N-Methyl-L-threonine and its Derivatives

A variety of suppliers offer N-Methyl-L-threonine and its protected derivatives, primarily N-α-Fmoc (9-fluorenylmethyloxycarbonyl) and N-α-Boc (tert-butyloxycarbonyl) protected forms, which are essential for solid-phase peptide synthesis (SPPS). The following tables summarize the commercial availability of these compounds from prominent chemical suppliers.

Table 1: Commercial Availability of N-Methyl-L-threonine

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedChemExpress | N-Methyl-L-threonine | 2812-28-4 | ≥98% (TLC) | 100 mg, 250 mg |

| Sigma-Aldrich | N-Methyl-L-threonine | 2812-28-4 | ≥98% (TLC) | Discontinued |

| Chem-Impex | N-Methyl-L-threonine hydrochloride | 2812-28-4 | ≥99% (TLC) | Inquire for quantities |

| LabSolutions | N-Methyl-L-threonine | 2812-28-4 | 98% | 100 mg, 500 mg, 1 g |

Table 2: Commercial Availability of Fmoc-N-Methyl-L-threonine Derivatives

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | Fmoc-N-methyl-L-threonine | 252049-06-2 | ≥98% (HPLC) | 100 mg, 250 mg, 1 g, 5 g |

| AChemBlock | N-Fmoc-O-methyl-L-threonine | 928063-81-4 | 95% | Inquire for quantities |

| AAPPTec | Fmoc-MeThr(tBu)-OH | 117106-20-4 | --- | Inquire for quantities |

| US Biological | Fmoc-N-methyl-O-tert-butyl-L-threonine | 117106-20-4 | 99+% (HPLC) | 100 mg, 250 mg, 1 g, 5 g |

Table 3: Commercial Availability of Boc-N-Methyl-L-threonine Derivatives

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | Boc-N-methyl-L-threonine | 101759-72-2 | ≥98% (NMR) | Inquire for quantities |

| Thermo Scientific | N-Boc-L-threonine methyl ester | Not Specified | 95% | 5 g |

Experimental Protocols

The synthesis of N-methylated amino acids and their incorporation into peptides are crucial techniques in peptide chemistry. Below are detailed methodologies for these processes.

Synthesis of Fmoc-N-Methyl-L-threonine

A common and efficient method for the N-methylation of amino acids on a solid support is the Biron-Kessler method. This protocol is adapted for the synthesis of Fmoc-N-Methyl-L-threonine.

Materials:

-

Fmoc-L-threonine

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiophenol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-threonine and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites on the resin with a solution of DCM/MeOH/DIPEA.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Sulfonylation: Dissolve o-NBS-Cl and collidine in NMP. Add the solution to the resin and agitate for 1-2 hours to protect the primary amine. Wash the resin with NMP and DCM.

-

Methylation: Suspend the resin in DMF. Add DBU and then DMS (or MeI) and agitate for 30-60 minutes. Repeat the methylation step to ensure complete reaction. Wash the resin with DMF and DCM.

-

Desulfonylation: Suspend the resin in DMF. Add thiophenol and DBU and agitate for 30 minutes. Repeat this step. Wash the resin with DMF and DCM.

-

Fmoc Protection: Dissolve Fmoc-OSu and DIPEA in DMF. Add the solution to the resin and agitate for 2-4 hours to protect the newly formed secondary amine. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Suspend the resin in a solution of TFA/DCM (e.g., 1:99 v/v) and agitate for 30-60 minutes. Filter the resin and collect the filtrate. Neutralize the filtrate and purify the crude product by flash chromatography to obtain Fmoc-N-Methyl-L-threonine.

Incorporation of Fmoc-N-Methyl-L-threonine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-N-Methyl-L-threonine

-

Rink Amide resin (or other suitable resin)

-

DMF

-

DCM

-

Piperidine

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA or N-Methylmorpholine (NMM)

-

Cleavage cocktail (e.g., TFA/TIPS/H₂O)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Coupling of Standard Amino Acids: For standard Fmoc-amino acids, pre-activate the amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

-

Coupling of Fmoc-N-Methyl-L-threonine:

-

Dissolve Fmoc-N-Methyl-L-threonine (typically 3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated N-methylated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 4-24 hours) to ensure high coupling efficiency.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the N-methylated residue) or the chloranil test.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

While the primary role of N-methylated amino acids in drug development is to enhance the structural and pharmacokinetic properties of peptides, the parent amino acid, L-threonine, is known to be involved in cellular signaling, particularly the mTOR pathway.

L-Threonine and the mTOR Signaling Pathway

L-threonine has been shown to stimulate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway integrates signals from nutrients, growth factors, and cellular energy status. L-threonine, as an essential amino acid, can act as a nutrient signal to activate mTORC1 (mTOR complex 1). This activation is crucial for processes like protein synthesis and cell cycle progression.[1]

The precise mechanism by which N-Methyl-L-threonine might influence this pathway is not yet well-elucidated in the scientific literature. It is plausible that as a structural analog of L-threonine, it may have some interaction with the cellular machinery that senses amino acid availability, potentially modulating mTORC1 activity. However, the N-methylation could also alter its recognition by amino acid transporters or sensors, leading to a different or attenuated response compared to L-threonine. Further research is needed to clarify the direct signaling roles of N-Methyl-L-threonine.

Below is a diagram illustrating the established signaling pathway for L-threonine's involvement in mTORC1 activation.

Caption: L-Threonine mTOR signaling pathway.

Experimental Workflow for Synthesis and Peptide Incorporation

The following diagram outlines the logical workflow from the synthesis of Fmoc-N-Methyl-L-threonine to its incorporation into a target peptide.

Caption: Workflow for Synthesis and Peptide Incorporation.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N-Methylated Threonine (H-Thr(Me)-OH)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered amino acid, N-methylated threonine (H-Thr(Me)-OH). The inclusion of N-methylated amino acids in peptide sequences can significantly enhance their therapeutic properties, including increased metabolic stability, improved cell permeability, and modified bioactivity. However, the synthesis of such peptides presents challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies and purity.

This document outlines the critical considerations, detailed experimental protocols, and optimization strategies to successfully synthesize peptides containing this compound with high purity and yield.

Challenges in Synthesizing Peptides with N-Methylated Threonine

The primary challenge in incorporating N-methylated amino acids like this compound into a peptide sequence via SPPS is the reduced nucleophilicity of the secondary amine and the steric bulk around the alpha-carbon. This hindrance can lead to:

-

Incomplete Coupling Reactions: Standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in deletion sequences.

-

Aggregation: The presence of N-methylated residues can disrupt the regular hydrogen bonding network of the growing peptide chain, potentially leading to on-resin aggregation and reduced synthetic efficiency.

-

Side Reactions: Although less common with the threonine side chain protected, the potential for side reactions during cleavage should be considered.

To overcome these challenges, optimization of coupling reagents, reaction times, and temperature is crucial.

Recommended Reagents and Strategies

Side-Chain Protection: For Fmoc-based SPPS, the hydroxyl group of threonine is typically protected with a tert-butyl (tBu) group. Therefore, the building block of choice is Fmoc-N-Me-Thr(tBu)-OH . This protecting group is stable under the basic conditions used for Fmoc deprotection and is cleaved during the final acidic cleavage from the resin.

Coupling Reagents: Due to the steric hindrance of N-methylated amino acids, potent coupling reagents are required to achieve high coupling efficiency. Standard carbodiimide-based reagents are often insufficient. The recommended coupling reagents are uronium/aminium or phosphonium salts.

| Coupling Reagent | Class | Key Advantages |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Gold standard for difficult couplings, including N-methylated residues. Rapid activation and high yields. |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient and a common choice for automated peptide synthesis. |

| COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium Salt | Offers comparable efficiency to HATU with improved safety and solubility profiles. |

| PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Phosphonium Salt | Effective for extremely difficult couplings and sterically hindered amino acids. |

Double Coupling: For the incorporation of Fmoc-N-Me-Thr(tBu)-OH, a double coupling strategy is highly recommended to ensure maximum incorporation and minimize deletion sequences. This involves performing the coupling step twice before proceeding to the next deprotection cycle.

Experimental Protocols

The following protocols are generalized for the incorporation of Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence using manual or automated Fmoc SPPS.

Materials

-

Fmoc-N-Me-Thr(tBu)-OH

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU, HCTU, or COMU

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Dichloromethane (DCM)

-

Diethyl ether, cold

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

-

Resin Swelling:

-

Place Rink Amide resin (0.1 mmol) in a reaction vessel.

-

Add DMF (~10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF (10 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add fresh 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

-

Drain and wash the resin with DMF (5 x 10 mL).

-

-

Coupling of Fmoc-N-Me-Thr(tBu)-OH (Double Coupling):

-

First Coupling:

-

In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF (~5 mL).

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3 x 10 mL).

-

-

Second Coupling:

-

Repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Thr(tBu)-OH.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence. For standard amino acids, a single coupling of 30-60 minutes may be sufficient.

-

-

Final Fmoc Deprotection:

-